molecular formula C15H18N2O5S B7877139 2-({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)propanoic acid

2-({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)propanoic acid

Cat. No.: B7877139
M. Wt: 338.4 g/mol
InChI Key: ZQSICDDHNIFWNN-UHFFFAOYSA-N
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Description

2-({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)propanoic acid is a complex organic compound that features an indole core, a cyclopropylcarbonyl group, and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)propanoic acid typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyclopropylcarbonyl Group: This step can be achieved by reacting the indole derivative with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base.

    Amino Acid Coupling: Finally, the sulfonylated indole derivative is coupled with alanine using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Amino or thiol derivatives replacing the sulfonyl group.

Scientific Research Applications

Chemistry

In chemistry, 2-({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of indole derivatives with biological targets. Its structural features make it a valuable tool for probing enzyme active sites and receptor binding domains.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)propanoic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and selectivity, while the cyclopropylcarbonyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.

    1-(Cyclopropylcarbonyl)indole: Lacks the sulfonylamino and propanoic acid groups.

    Sulfonylated indoles: Compounds with similar sulfonyl groups but different substituents on the indole core.

Uniqueness

2-({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)propanoic acid is unique due to its combination of a cyclopropylcarbonyl group, a sulfonylamino group, and an indole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-9(15(19)20)16-23(21,22)12-4-5-13-11(8-12)6-7-17(13)14(18)10-2-3-10/h4-5,8-10,16H,2-3,6-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSICDDHNIFWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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